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Compound of Interest

Compound Name: CISTULATE

Cat. No.: B1594370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro toxicological

profiles of CISTULATE, a fragrance ingredient. The following sections present quantitative data

from key toxicological studies, detailed experimental protocols for the cited assays, and a

proposed metabolic pathway.

Data Presentation: Summary of Toxicological
Endpoints
The toxicological data for CISTULATE, gathered from a variety of studies, indicates a low

toxicity profile. A summary of the key quantitative findings is presented in the tables below.

In Vitro Toxicity Data
Test Type

Cell
Line/Organism

Concentration
Range

Results Conclusion

Ames Test
Salmonella

typhimurium
Not Specified

No increase in

revertant

colonies

Not Mutagenic[1]

Mammalian Cell

Micronucleus

Assay

Human

Peripheral Blood

Lymphocytes

Not Specified

No significant

increase in

micronuclei

Not

Clastogenic[1][2]
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In Vivo Toxicity Data
Test Type Species Dose Levels Key Findings Conclusion

Acute Oral

Toxicity (LD50)

Mammal

(species

unspecified)

Not Specified
LD50: 5000

mg/kg

Low Acute

Toxicity[3]

Repeated Dose

28-Day Oral

Toxicity*

Sprague Dawley

Rats

0, 50, 150, 1000

mg/kg/day

NOAEL: 150

mg/kg/day

Low Sub-acute

Toxicity[2]

Skin

Sensitization

(Guinea Pig

Maximization

Test)

Guinea Pig Not Specified

No skin

sensitization

observed

Not a Skin

Sensitizer[2]

Phototoxicity/Pho

toallergenicity
Not Specified Not Applicable

No significant

UV/Vis

absorbance

Unlikely to be

Phototoxic/Photo

allergenic[2]

*Data from a study on a structurally related compound, used as a surrogate.

Experimental Protocols
The following are detailed methodologies for the key toxicological assays cited in this guide,

based on internationally recognized OECD guidelines.

In Vitro Assays
1. Bacterial Reverse Mutation Test (Ames Test) - Based on OECD Guideline 471

This assay evaluates the potential of a substance to induce gene mutations in bacteria.

Test System: Multiple strains of Salmonella typhimurium and Escherichia coli are used to

detect different types of mutations.

Procedure: The bacterial strains are exposed to CISTULATE at various concentrations, both

with and without an exogenous metabolic activation system (S9 mix from rat liver). The
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mixture is plated on a minimal agar medium.

Evaluation: After incubation, the number of revertant colonies (colonies that have mutated

back to a state where they can synthesize an essential amino acid) is counted. A substance

is considered mutagenic if it causes a dose-dependent and reproducible increase in the

number of revertant colonies.

2. In Vitro Mammalian Cell Micronucleus Test - Based on OECD Guideline 487

This test identifies substances that cause chromosomal damage in mammalian cells.

Test System: Human peripheral blood lymphocytes or other suitable mammalian cell lines

are used.

Procedure: Cell cultures are exposed to CISTULATE at a range of concentrations. The cells

are then treated with a cytokinesis inhibitor (like cytochalasin B) to allow for the identification

of cells that have completed one cell division.

Evaluation: The cells are harvested, stained, and scored for the presence of micronuclei,

which are small, extranuclear bodies containing chromosome fragments or whole

chromosomes that were not incorporated into the daughter nuclei during mitosis. A

significant, dose-dependent increase in the frequency of micronucleated cells indicates

clastogenic or aneugenic activity.

In Vivo Assays
1. Acute Oral Toxicity - Acute Toxic Class Method - Based on OECD Guideline 423

This study provides information on the potential lethality of a substance after a single oral dose.

Test System: Typically, female rats are used.

Procedure: A stepwise procedure is used where a small group of animals (usually 3) is

dosed at a defined starting dose level. The outcome (mortality or survival) determines the

next step: dosing at a lower or higher dose level, or termination of the study.

Evaluation: The Lethal Dose 50 (LD50), the statistically estimated dose that would be lethal

to 50% of the animals, is determined. The LD50 value is used to classify the substance
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according to its acute toxicity.

2. Repeated Dose 28-Day Oral Toxicity Study in Rodents - Based on OECD Guideline 407

This study provides information on the potential adverse effects of a substance following

repeated oral administration over 28 days.

Test System: Typically, Sprague Dawley rats are used, with both male and female animals in

each dose group.

Procedure: The test substance is administered daily by gavage or in the diet at three or more

dose levels, plus a control group, for 28 days. Animals are observed daily for signs of toxicity.

Body weight and food consumption are monitored weekly.

Evaluation: At the end of the study, blood samples are collected for hematology and clinical

chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed.

Histopathological examination of organs and tissues is performed. The No-Observed-

Adverse-Effect-Level (NOAEL) is determined, which is the highest dose at which no adverse

effects are observed.

3. Skin Sensitization: Guinea Pig Maximization Test (GPMT) - Based on OECD Guideline 406

This test assesses the potential of a substance to cause skin sensitization (allergic contact

dermatitis).

Test System: Albino guinea pigs are used.

Procedure: The test consists of two phases: an induction phase and a challenge phase.

Induction: The animals are initially exposed to the test substance by intradermal injection

(with an adjuvant to enhance the immune response) and then by topical application one

week later.

Challenge: Two weeks after the induction phase, the animals are challenged with a topical

application of the test substance.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evaluation: The skin reactions at the challenge site are observed and scored for erythema

and edema. The incidence and severity of the skin reactions in the test group are compared

to a control group. A substance is considered a sensitizer if a significantly higher proportion

of animals in the test group show a positive skin reaction compared to the control group.
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Caption: Workflow for in vitro toxicity testing of CISTULATE.
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Caption: Workflow for in vivo toxicity testing of CISTULATE.

Proposed Metabolic Pathway of CISTULATE
As a carboxylate ester, CISTULATE is expected to undergo hydrolysis as its primary metabolic

pathway.

CISTULATE
(Ester)

Esterase-mediated
Hydrolysis

Corresponding Alcohol Corresponding
Carboxylic Acid

Further Metabolism
(e.g., Oxidation, Conjugation)

Further Metabolism
(e.g., Beta-oxidation)

Excretion

Click to download full resolution via product page

Caption: Proposed metabolic pathway for CISTULATE.
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[https://www.benchchem.com/product/b1594370#in-vivo-vs-in-vitro-toxicity-of-cistulate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.oecd.org/en/publications/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_9789264070684-en.html
https://www.oecd.org/en/publications/2008/10/test-no-407-repeated-dose-28-day-oral-toxicity-study-in-rodents_g1gh292f.html
https://catalog.labcorp.com/crop-chemical/oecd-407-pcspp-870-3050-repeated-dose-28-day-oral-toxicity-study
https://www.benchchem.com/product/b1594370#in-vivo-vs-in-vitro-toxicity-of-cistulate
https://www.benchchem.com/product/b1594370#in-vivo-vs-in-vitro-toxicity-of-cistulate
https://www.benchchem.com/product/b1594370#in-vivo-vs-in-vitro-toxicity-of-cistulate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1594370?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1594370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

